Malyl tyrosine
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Overview
Description
. It contains a hydroxyl group attached to the aromatic ring of phenylalanine, making it structurally unique. This additional hydroxyl group enables L-Tyrosine to participate in various chemical reactions within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tyrosine can be synthesized through both chemical and biosynthetic methods. Chemical synthesis involves the conversion of phenol, pyruvate, and ammonia or phenol and serine in reactions catalyzed by the enzyme tyrosine phenol lyase . these processes often require extreme reaction conditions such as high temperatures and multi-step procedures, resulting in various toxic intermediates and limited economic benefit .
Industrial Production Methods: Biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach. Microbial fermentation usually exhibits good enantioselectivity, but the separation and purification processes are complex due to the inclusion of other substrates and proteins in the culture broth . Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-Tyrosine due to its elevated specificity, diversity, and atom economy .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the carboxyl group of L-Tyrosine can undergo direct decarboxylation by tyrosine decarboxylase to form tyramine or reduction by L-Tyrosine reductases to generate L-Tyrosine aldehyde .
Common Reagents and Conditions: Common reagents used in these reactions include chemical catalysts for oxidation and hydrolysis reactions . Enzymatic biocatalysts are also employed for the derivatization of L-Tyrosine .
Major Products: Major products formed from these reactions include L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids . These products are widely employed in the pharmaceutical, food, and cosmetics industries .
Scientific Research Applications
L-Tyrosine is a valuable compound widely used in the food, health care, and cosmetics industries . It serves as a precursor for the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine . Additionally, L-Tyrosine is used in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin . It also finds application in cross-linking reactions of proteins and the polymerization of environmental pollutants .
Mechanism of Action
L-Tyrosine plays a vital role in the synthesis of several important molecules in the body. One of its key functions is as a precursor for the production of neurotransmitters, such as dopamine, norepinephrine, and epinephrine . The mechanism of L-Tyrosine’s antidepressant activity can be accounted for by its role in the synthesis of these neurotransmitters . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Comparison with Similar Compounds
L-Tyrosine is structurally similar to other aromatic amino acids such as phenylalanine and tryptophan. its additional hydroxyl group enables it to participate in unique chemical reactions . Similar compounds include L-3,4-dihydroxyphenylalanine, tyramine, and 4-hydroxyphenylpyruvic acid . These compounds share some functional similarities but differ in their specific applications and reactivity .
Properties
CAS No. |
688013-96-9 |
---|---|
Molecular Formula |
C13H15NO7 |
Molecular Weight |
297.26 |
IUPAC Name |
(3S)-4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C13H15NO7/c15-8-3-1-7(2-4-8)5-9(13(20)21)14-12(19)10(16)6-11(17)18/h1-4,9-10,15-16H,5-6H2,(H,14,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 |
InChI Key |
HJTAPPMVLVVDGZ-UWVGGRQHSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Malyl tyrosine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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